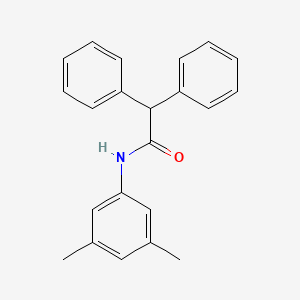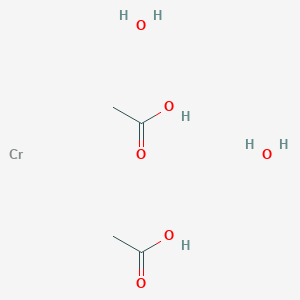
acetic acid;chromium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;chromium;dihydrate, also known as chromium(II) acetate dihydrate, is a coordination compound with the formula Cr₂(CH₃CO₂)₄(H₂O)₂. This compound is characterized by its brick-red color and is known for its unique structure featuring a quadruple bond between two chromium atoms. The compound is used in various chemical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium(II) acetate dihydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of chromium(II) acetate as a bright red powder. The reaction can be summarized as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ \text{Cr}^{2+} + 2 \text{CH}_3\text{COO}^- \rightarrow \text{Cr}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromium(II) acetate dihydrate can be produced by reacting acetic acid with chromium oxide in the presence of an initiator and water. The mixture is heated to 70-80°C and stirred for several hours to form the desired product. This method is advantageous for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Chromium(II) acetate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand exchange reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc or other reducing metals can be used.
Substitution: Ligand exchange can be facilitated by using different ligands such as chloride or nitrate under controlled conditions.
Major Products Formed
Oxidation: Chromium(III) acetate.
Reduction: Chromium(II) acetate remains unchanged, but the reducing agent is oxidized.
Substitution: Various chromium complexes depending on the ligands used.
Scientific Research Applications
Chromium(II) acetate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its role in glucose metabolism.
Industry: Utilized in catalysis and as a pigment due to its distinctive color
Mechanism of Action
The mechanism of action of chromium(II) acetate dihydrate involves its ability to form coordination complexes with various ligands. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and other proteins. The quadruple bond between the chromium atoms plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Chromium(II) acetate dihydrate can be compared with other similar compounds such as:
Chromium(III) acetate: Unlike chromium(II) acetate, chromium(III) acetate is more stable and less reactive.
Copper(II) acetate: Similar in structure but features a copper-copper bond instead of a chromium-chromium bond.
Rhodium(II) acetate: Another coordination compound with a similar structure but different metal center.
Chromium(II) acetate dihydrate is unique due to its quadruple bond and distinctive red color, which sets it apart from other metal acetates .
Properties
Molecular Formula |
C4H12CrO6 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cr.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
InChI Key |
QJHJGGPYUBXCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


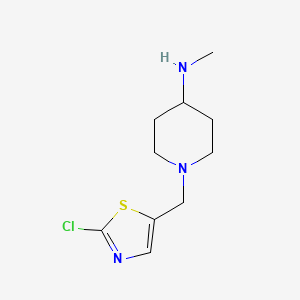
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
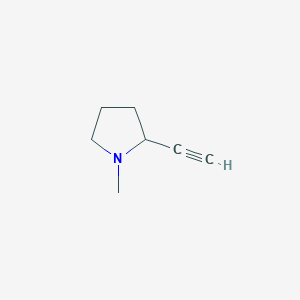
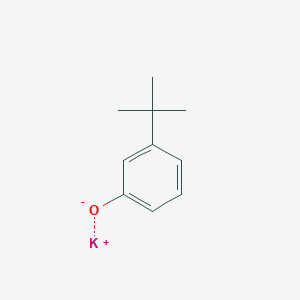
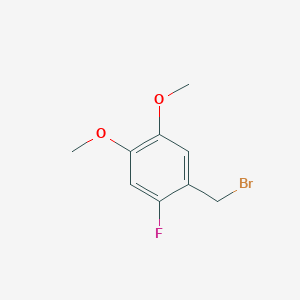
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
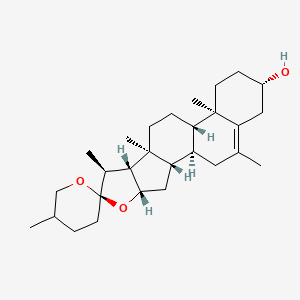
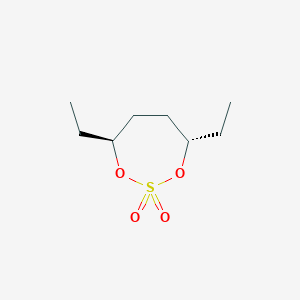
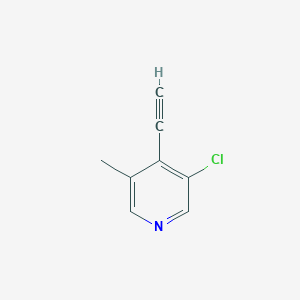
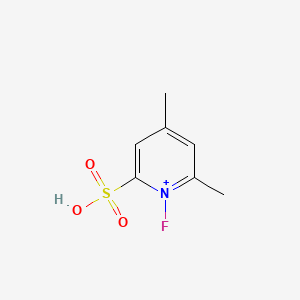

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
